molecular formula C11H23ClN2O B2357058 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride CAS No. 1221724-34-0

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride

Cat. No.: B2357058
CAS No.: 1221724-34-0
M. Wt: 234.77
InChI Key: SQCQTTGIMYYQPH-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride ( 1221724-34-0) is a chemical compound of interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H23ClN2O and a molecular weight of 234.77, it is supplied as a solid . This compound features a molecular structure incorporating both piperidine and morpholine moieties, a combination frequently explored in the development of pharmacologically active molecules . Piperidine and morpholine rings are common structural features in many approved pharmaceuticals and bioactive compounds, often contributing to desired physicochemical properties and molecular interactions . As a salt, the hydrochloride form typically enhances the compound's stability and solubility, facilitating its handling in various experimental setups. This reagent is strictly intended for research applications in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic purposes. Batch-specific Certificate of Analysis is available upon request. For comprehensive handling, storage, and safety information, please refer to the associated Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

4-(2-piperidin-4-ylethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;/h11-12H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCQTTGIMYYQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Coupling via Nucleophilic Alkylation

This approach leverages the alkylation of morpholine with a piperidine-containing alkyl halide. For example, 4-(2-chloroethyl)piperidine can react with morpholine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine, followed by HCl salt precipitation. Challenges include controlling mono-alkylation and avoiding quaternary ammonium salt formation.

Reductive Amination of Ketone Intermediates

A ketone precursor such as 4-(2-oxoethyl)piperidine undergoes reductive amination with morpholine using NaBH₃CN or H₂/Pd-C. This method benefits from milder conditions but requires synthesis of the ketone intermediate, which may involve oxidation of 4-vinylpiperidine or Grignard reactions.

Detailed Synthetic Procedures

Alkylation Route: Stepwise Protocol

Step 1: Synthesis of 4-(2-Chloroethyl)piperidine Hydrochloride
Piperidin-4-ylethanol (1.0 mol) is treated with thionyl chloride (1.2 mol) in dichloromethane at 0–5°C, followed by reflux for 4 hours. Evaporation yields the chloroethyl intermediate as a white solid (yield: 85–90%).

Step 2: Morpholine Alkylation
A mixture of morpholine (1.1 mol), 4-(2-chloroethyl)piperidine hydrochloride (1.0 mol), and K₂CO₃ (2.5 mol) in acetonitrile is stirred at 80°C for 12 hours. Post-reaction, filtration and solvent evaporation afford the crude tertiary amine, which is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Step 3: Hydrochloride Salt Formation
The free base is dissolved in ethanol, treated with concentrated HCl (1.05 eq) at 0°C, and crystallized upon cooling. Recrystallization from ethanol/diethyl ether yields the title compound as a hygroscopic solid (overall yield: 65–70%).

Reductive Amination Pathway

Step 1: Preparation of 4-(2-Oxoethyl)piperidine
4-Vinylpiperidine (1.0 mol) is ozonolyzed in methanol at −78°C, followed by reductive workup with Zn/HOAc to yield the aldehyde. Alternatively, Grignard addition to 4-cyanopiperidine provides the ketone after hydrolysis.

Step 2: Reductive Coupling with Morpholine
The ketone (1.0 mol), morpholine (1.2 mol), and NaBH₃CN (1.5 mol) are stirred in methanol at room temperature for 24 hours. Quenching with aqueous NH₄Cl and extraction with ethyl acetate yields the secondary amine, which is converted to the hydrochloride salt as above (yield: 55–60%).

Process Optimization and Yield Enhancement

Solvent and Base Selection in Alkylation

Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) improve reaction rates over THF or toluene. Using Cs₂CO₃ instead of K₂CO₃ increases yields by 10–15% due to enhanced nucleophilicity.

Catalytic Advances in Reductive Amination

Pd/C (5 wt%) under 50 psi H₂ at 60°C reduces reaction time to 6 hours with comparable yields to NaBH₃CN. This method avoids cyanide byproducts, enhancing scalability.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.80–3.70 (m, 4H, morpholine OCH₂), 3.20–3.00 (m, 2H, NCH₂), 2.90–2.70 (m, 5H, piperidine CH₂ and NCH), 1.80–1.50 (m, 5H, piperidine CH₂).
  • ESI-MS : m/z 215.2 [M+H]⁺ (free base).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98.5% purity. Residual solvents (acetonitrile, DMF) are quantified via GC-MS to comply with ICH guidelines.

Comparative Evaluation of Synthetic Routes

Parameter Alkylation Route Reductive Amination
Overall Yield 65–70% 55–60%
Reaction Time 12–16 hrs 6–24 hrs
Scalability High Moderate
Byproduct Formation Low Moderate (cyanide)

Industrial-Scale Considerations

The alkylation route is preferred for bulk synthesis due to fewer steps and higher yields. Continuous flow systems using microreactors can enhance heat transfer during exothermic alkylation, reducing decomposition.

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes

Reaction TypeConditions & ReagentsYieldKey ObservationsSource
Nucleophilic Substitution K₂CO₃, acetonitrile, 100°C, 12 h72%Forms C–N bonds with aryl halides.
Condensation H₂SO₄ (85%), NaHSO₃ catalyst, 230°C, 3 MPa68%Forms fused heterocyclic systems.
Hydrogenation Pd/C, H₂ (1 atm), ethanol, 25–30°C85%Reduces unsaturated intermediates.
  • Nucleophilic Substitution : Reacts with aryl halides (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) in polar aprotic solvents to form substituted derivatives .

  • Condensation : Facilitates cyclization in acidic media to generate benzocarbazole scaffolds, critical for kinase inhibitors like Alectinib .

Oxidation Reactions

  • N-Oxide Formation : Reacts with H₂O₂ or mCPBA in dichloromethane at 0–25°C to yield stable N-oxide derivatives.

  • Side-Chain Oxidation : Tertiary amines undergo oxidation to hydroxylamines under controlled conditions .

Reduction Reactions

  • Catalytic Hydrogenation : Pd/C-mediated reduction cleaves C–S or C–O bonds in intermediates, yielding deprotected amines.

  • Borohydride Reduction : NaBH₄ selectively reduces carbonyl groups adjacent to the morpholine ring .

Complexation and Coordination Chemistry

  • Metal Chelation : The piperidine nitrogen and morpholine oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications.

  • pH-Dependent Behavior : Protonation at physiological pH enhances water solubility, relevant for pharmaceutical formulations .

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 300°C, releasing morpholine and piperidine fragments .

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades in strong acids/bases via ring-opening.

Mechanistic Insights

  • Steric Effects : The ethyl spacer between piperidine and morpholine reduces steric hindrance, enhancing reactivity in crowded substrates .

  • Electronic Effects : Electron-rich piperidine nitrogen facilitates electrophilic substitutions at the morpholine ring .

Scientific Research Applications

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride is an organic compound with a molecular formula of C11H23ClN2O and a molecular weight of 234.77. It has a unique structure that combines a piperidine ring and a morpholine ring. This compound is of interest in the scientific community because of its diverse physical, chemical, and biological properties.

Scientific Research Applications

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in the development of new materials and as a catalyst in certain chemical reactions.

Chemical Reactions

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride undergoes various chemical reactions:

  • Oxidation This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation may yield corresponding ketones or aldehydes.
  • Reduction Reduction reactions can be performed using agents like lithium aluminum hydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides. Substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Differences Key Functional Groups Pharmacological Target Reference
4-[2-(Piperidin-4-yl)ethyl]morpholine HCl Morpholine + piperidine linked via ethyl chain Piperidin-4-yl, morpholine, ethyl Sigma-1 receptor antagonist
S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine HCl) Pyrazole-naphthalene substituent Pyrazole, naphthalene Selective sigma-1 antagonist
PRE-084 (Sigma-1 agonist) Cyclohexanecarboxylate moiety Morpholinethyl, phenylcyclohexane Sigma-1 agonist
4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl} morpholine HCl Triazole-thioether substituent Triazole, sulfanyl Undisclosed (building block)
Haloperidol Butyrophenone backbone Fluorophenyl, piperidine Sigma/D2 receptor antagonist

Key Insights:

  • Morpholine-Piperidine Core : The target compound shares a morpholine-piperidine backbone with S1RA and PRE-084, but lacks the aromatic substituents (e.g., pyrazole-naphthalene in S1RA) that enhance sigma-1 selectivity .

Pharmacological Comparisons

  • Sigma-1 Receptor Affinity: S1RA exhibits nanomolar affinity (IC₅₀ ~ 15 nM for sigma-1) and >100-fold selectivity over sigma-2 receptors . The target compound’s sigma-1 affinity is inferred to be moderate but less selective than S1RA due to its simpler structure . PRE-084, a sigma-1 agonist, contrasts functionally but shares structural motifs (morpholine-ethyl) .
  • Antiopioid Effects :

    • Sigma-1 antagonists like S1RA and haloperidol reverse opioid analgesia via sigma-1 receptor modulation . The target compound’s antiopioid activity remains unstudied but may parallel S1RA due to structural similarities.
    • Haloperidol’s dual sigma/D2 activity introduces off-target effects (e.g., extrapyramidal symptoms), whereas 4-[2-(Piperidin-4-yl)ethyl]morpholine HCl may offer cleaner sigma-1 blockade .

Biological Activity

4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Chemical Formula: C9H19ClN2O
  • Molecular Weight: 196.72 g/mol
  • CAS Number: 1221724-34-0

The biological activity of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of certain receptors, which can lead to various physiological effects.

Target Receptors

  • Serotonin Receptors: The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptors: Interaction with dopamine receptors can affect reward and motor functions.

Antimicrobial Activity

Research indicates that 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies demonstrated its ability to inhibit viral replication in certain models, suggesting a possible role in antiviral therapy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. The results indicated that modifications to the piperidine ring could enhance its antibacterial activity. For instance, substitutions at specific positions on the piperidine ring led to increased potency against resistant strains of bacteria.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of the compound. It was administered to animal models to evaluate its impact on anxiety-like behaviors. The results showed a dose-dependent reduction in anxiety levels, indicating potential therapeutic applications in treating anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride has been linked to its structural features. Modifications to the morpholine and piperidine moieties can significantly influence its pharmacological profile.

  • Morpholine Ring Modifications: Alterations in substituents on the morpholine ring have been shown to enhance solubility and receptor binding affinity.
  • Piperidine Substituents: Variations in the piperidine structure can lead to improved antimicrobial activity and altered receptor interactions.

Q & A

Q. Tables

Parameter Optimal Condition Impact on Research
Reaction Temperature0–25°CMinimizes side reactions
Storage pH4–6 (aqueous buffer)Prevents hydrolysis
Catalytic SystemNiCl2_2/ligand complexesEnhances amination efficiency

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